molecular formula C3H5N5S B14500296 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine CAS No. 64499-91-8

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine

Cat. No.: B14500296
CAS No.: 64499-91-8
M. Wt: 143.17 g/mol
InChI Key: KZIKFFNDJDGLRB-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a specialized tetrazine derivative designed for advanced bioorthogonal chemistry applications. As a member of the 1,2,4,5-tetrazine family, this compound functions as a highly effective diene in inverse electron demand Diels-Alder cycloaddition reactions . This reaction is a cornerstone of bioorthogonal "click" chemistry, allowing for selective molecular tagging in complex biological environments without interfering with native biochemical processes . The core research value of this reagent lies in its potential for the selective labeling and imaging of cellular targets. Tetrazine cycloadditions have been successfully applied in pre-targeted fluorescent cancer cell labeling, in vivo cancer imaging with radionuclides, and the detection of other biomolecules . The methylsulfanyl substituent on the tetrazine core is a key structural feature that can influence the compound's reactivity and stability profile, allowing researchers to fine-tune reaction kinetics for specific experimental needs . The mechanism of action involves a rapid [4+2] cycloaddition with strained dienophiles, such as trans-cyclooctene or norbornene. Upon reaction, the tetrazine ring undergoes a rearrangement, releasing nitrogen gas and forming a stable dihydropyrazine bridge that covalently links the two molecules . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure the safe handling and use of this material in accordance with all applicable local and institutional regulations.

Properties

CAS No.

64499-91-8

Molecular Formula

C3H5N5S

Molecular Weight

143.17 g/mol

IUPAC Name

6-methylsulfanyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C3H5N5S/c1-9-3-7-5-2(4)6-8-3/h1H3,(H2,4,5,6)

InChI Key

KZIKFFNDJDGLRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N=N1)N

Origin of Product

United States

Preparation Methods

Hydrazine-Nitrile Cyclization

Hydrazine reacts with nitriles under acidic or basic conditions to form dihydrotetrazines, which are subsequently oxidized to aromatic tetrazines. For example, the reaction of methylthioacetonitrile with hydrazine hydrate in ethanol at reflux yields 3-amino-6-methylsulfanyl-1,2,4,5-tetrazine as an intermediate. Oxidation with hydrogen peroxide or iodine completes the aromatization, producing the tetrazine core.

Reaction Conditions

  • Solvent: Ethanol, methanol, or tetrahydrofuran
  • Temperature: 60–80°C for cyclization; 0–25°C for oxidation
  • Catalysts: None required for cyclization; iodine or peroxides for oxidation

Alternative Precursors: Amidrazones and Thioureas

Amidrazones, derived from the reaction of hydrazine with nitriles, offer a pathway to substituted tetrazines. Thioureas can also serve as precursors, reacting with nitrous acid to form tetrazine-thiol intermediates, which are subsequently alkylated to introduce the methylsulfanyl group.

Example Protocol

  • Treat thiourea with sodium nitrite in hydrochloric acid to form 3-thiol-1,2,4,5-tetrazine.
  • Alkylate the thiol group using methyl iodide in dimethylformamide (DMF) at 50°C.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or alkylation reactions. The position of substitution (C-6) is governed by the electronic and steric properties of the tetrazine ring.

Direct Alkylation of Tetrazine-Thiol Intermediates

Tetrazine-thiols, generated via methods in Section 1.2, react with methylating agents such as methyl iodide or dimethyl sulfate. This method achieves yields of 70–85% under mild conditions.

Optimization Insights

  • Base: Potassium carbonate or triethylamine enhances reaction efficiency.
  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.

Nucleophilic Displacement of Halogenated Tetrazines

Halogenated tetrazines (e.g., 6-chloro-1,2,4,5-tetrazin-3-amine) undergo nucleophilic substitution with methylthiolate ions. Sodium methanethiolate (NaSMe) in tetrahydrofuran (THF) at 25°C replaces the chlorine atom, yielding the target compound.

Comparative Data

Method Yield (%) Reaction Time (h) Purity (%)
Direct Alkylation 85 4 98
Nucleophilic Substitution 78 6 95

Amine Functionalization Strategies

The C-3 amine group is introduced either during tetrazine ring formation or via post-synthetic modifications.

In-Situ Amine Incorporation During Cyclization

Using ammonia or primary amines in the cyclization step directly yields 3-aminotetrazines. For instance, reacting methylthioacetonitrile with ammonium hydrazine in ethanol produces 6-methylsulfanyl-1,2,4,5-tetrazin-3-amine in one pot.

Advantages

  • Fewer synthetic steps
  • Higher overall yields (up to 90%)

Post-Synthetic Amine Attachment

Pre-formed 6-methylsulfanyl-1,2,4,5-tetrazine reacts with amines under nucleophilic aromatic substitution (SNAr) conditions. For example, heating the tetrazine with aqueous ammonia at 100°C for 12 hours introduces the amine group.

Key Parameters

  • Temperature: 80–120°C
  • Solvent: Water, ethanol, or dioxane
  • Catalyst: None required due to tetrazine’s electron-deficient nature

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Continuous flow reactors and advanced purification techniques are employed.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotetrazines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a member of the tetrazine family, characterized by a five-membered, nitrogen-rich heterocyclic structure. This compound has a methylsulfanyl group at the 6-position and an amino group at the 3-position of the tetrazine ring. The presence of both sulfur and nitrogen in its structure contributes to its potential reactivity and biological activity. Tetrazine derivatives, including this compound, have garnered interest for various biological applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

This compound has potential applications in several fields:

  • Chemical Biology Its reactivity allows for use in click chemistry applications for labeling biomolecules.
  • Pharmaceutical Development Given its structural features, it can be explored in drug development.

6-(Methylsulfanyl)-1,2,4,5-tetrazines have potential applications in medicinal chemistry. Compounds containing tetrazine rings have been explored for their interaction with biomolecules and other chemical entities. Interaction studies involving this compound often explore reactivity with biomolecules.

This compound can be compared with other similar compounds. Tetrazine derivatives are compounds with different substituents on the tetrazine ring, which may exhibit varying chemical and biological properties.

Compound NameKey Features
6-(Phenylthio)-1,2,4,5-tetrazin-3-amineContains a phenylthio group; studied for antimicrobial activity.
3-Amino-6-methyl-1,2,4,5-tetrazineLacks the methylsulfanyl group; explored for anticancer properties.
Bis(methylsulfanyl)-1,2,4,5-tetrazineFeatures two methylsulfanyl groups; potential for enhanced reactivity.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with proteins and nucleic acids, affecting cellular processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent-Driven Electronic Effects

  • 6-Methyl-1,2,4,5-tetrazin-3-amine (C₃H₅N₅, MW 111.108):

    • Replaces -SMe with a methyl (-CH₃) group.
    • The electron-donating -CH₃ group reduces the electron deficiency of the tetrazine ring compared to -SMe, which has a weaker electron-withdrawing effect via sulfur’s polarizability. This impacts reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, a key process in bioorthogonal chemistry .
  • 6-(Substituted Phenyl)-1,2,4,5-tetrazin-3-amines (e.g., IV in ):

    • Feature aromatic substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) at the 6-position.
    • Bulky aryl groups enhance steric hindrance, reducing reaction rates in IEDDA compared to smaller -SMe or -CH₃ groups. However, extended π-conjugation may stabilize the tetrazine ring .

Reactivity in Bioorthogonal Conjugation

  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine (): Contains a phenyl linker and primary amine, enabling conjugation to biomolecules (e.g., antibodies).
  • N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine ():
    • Fluorinated tetrazine derivatives exhibit superior pharmacokinetics in pretargeted imaging. The -SMe group’s lipophilicity may alter blood-brain barrier penetration compared to fluorinated analogs .

Energetic Properties

  • 6,6'-Diazene-1,2-diylbis(1,2,4,5-tetrazin-3-amine) ():
    • A diazene-linked dimer with N-oxide modifications. The -SMe group in 6-(Methylsulfanyl)-tetrazin-3-amine may lower crystal density and detonation velocity compared to N-oxide derivatives but improve thermal stability .

Data Table: Key Properties of Selected Tetrazin-3-amines

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Applications Notable Properties
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine C₃H₅N₅S 127.16 -SMe (6), -NH₂ (3) Bioorthogonal chemistry Moderate reactivity, stable
6-Methyl-1,2,4,5-tetrazin-3-amine C₃H₅N₅ 111.11 -CH₃ (6), -NH₂ (3) Energetic materials Lower electron deficiency
N,N-Diethyl-6-(4-Cl-phenyl)-tetrazin-3-amine C₁₁H₁₂ClN₅ 249.70 -4-Cl-Ph (6), -NEt₂ (3) Antimalarial agents Steric hindrance, lipophilic
(4-(Tetrazin-3-yl)phenyl)methanamine C₁₀H₁₀N₄ 186.21 -Ph (4), -NH₂ (side) Antibody conjugation High IEDDA reactivity

Biological Activity

Introduction

6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the tetrazine family, characterized by a nitrogen-rich heterocyclic structure. The presence of a methylsulfanyl group at the 6-position and an amino group at the 3-position enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Chemical Properties

  • Molecular Formula: C₅H₈N₄S
  • Molecular Weight: Approximately 174.24 g/mol

The structural uniqueness of this compound contributes to its diverse biological activities. The incorporation of sulfur and nitrogen in its structure allows for various chemical reactivities that can be exploited in drug development.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization Reactions: Using thiocarbohydrazide or other hydrazine derivatives.
  • Sonogashira Coupling: This method has been adapted for synthesizing derivatives with enhanced yields and functional group tolerance .

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing tetrazine rings exhibit promising antimicrobial properties. For instance:

  • In vitro Studies: Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds ranged from 0.25 µg/mL to 16 µg/mL against clinical isolates such as Staphylococcus aureus and Klebsiella pneumoniae .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay. The results indicated that while some derivatives showed cytotoxic activity against cancer cells, they remained non-toxic to normal cell lines like HaCaT cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. A comparative analysis with related compounds is presented in the table below:

Compound NameStructureKey Features
6-(Phenylthio)-1,2,4,5-tetrazin-3-amineStructureContains a phenylthio group; studied for antimicrobial activity.
3-Amino-6-methyl-1,2,4,5-tetrazineStructureLacks the methylsulfanyl group; explored for anticancer properties.
Bis(methylsulfanyl)-1,2,4,5-tetrazineStructureFeatures two methylsulfanyl groups; potential for enhanced reactivity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound inhibited S. epidermidis growth at concentrations as low as 4 µg/mL .
  • Cytotoxicity Evaluation : Another study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Basic: What are the recommended methods for synthesizing 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of tetrazine derivatives like this compound can be adapted from triazine methodologies. A solvent-free approach involving interactions between cyano-triazines and methylsulfanyl-triazol-amines preserves the methylsulfanyl group, while one-pot synthesis via cotrimerization of nitriles with guanidine derivatives offers efficiency . Optimization can employ factorial design (e.g., varying temperature, stoichiometry) to minimize trial-and-error, as demonstrated in chemical engineering frameworks .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : For verifying substituent positions (e.g., methylsulfanyl and amine groups) via 1^1H and 13^13C chemical shifts.
  • Elemental Analysis : To confirm empirical formulas (e.g., C, H, N, S content).
  • Melting Point Analysis : Assess purity.

Table 1 : Example characterization data for a related triazine derivative :

CompoundYield (%)M.P. (°C)1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
6-(4-Fluorophenyl)-...78215–2172.45 (s, 3H, CH₃)165.2 (C=S)

Advanced: How do amine exchange reactions involving this compound proceed mechanistically?

Answer:
Amine exchange in methylsulfanyl-tetrazines occurs via nucleophilic substitution. For example, tert-butyl triazine hydroiodides react with amino acids, displacing the iodide and forming new triazine-amino acid conjugates. Reaction rates depend on steric hindrance and nucleophile strength, with computational path-search methods (e.g., quantum calculations) aiding mechanistic validation .

Advanced: How can computational modeling enhance the design of reactions involving this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning identifies optimal conditions. ICReDD’s integrated approach combines computation, informatics, and experiments to streamline reaction discovery, reducing experimental iterations by 30–50% .

Advanced: What experimental design strategies mitigate variability in tetrazine derivative synthesis?

Answer:
Use Response Surface Methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst loading). For instance, a central composite design can optimize yield and purity while minimizing side reactions . Statistical software (e.g., JMP, Minitab) facilitates DOE (Design of Experiments) execution.

Advanced: How should researchers address contradictions in reported reaction yields for methylsulfanyl-tetrazine derivatives?

Answer:
Discrepancies often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Systematic replication under controlled conditions (e.g., inert atmosphere) and meta-analysis of literature data are critical. Cross-validation with computational models (e.g., activation energy barriers) can identify plausible outliers .

Advanced: What role does this compound play in bioconjugation applications?

Answer:
Methyltetrazines are bioorthogonal linkers for click chemistry. For example, 4-(6-methyltetrazin-3-yl)phenol enables efficient coupling of antibodies with trans-cyclooctene (TCO)-tagged peptides. Reaction kinetics (e.g., second-order rate constants) should be quantified via UV-Vis or LC-MS to validate conjugation efficiency .

Advanced: How can 3D-QSAR models be applied to predict the bioactivity of methylsulfanyl-tetrazine derivatives?

Answer:
3D-QSAR leverages steric/electronic descriptors (e.g., logP, HOMO/LUMO energies) from synthesized analogs (Table 1). Antileukemic activity modeling for triazines showed R² > 0.85 when correlating substituent electronegativity with cytotoxicity, guiding rational design .

Advanced: How do solvent effects influence the reactivity of this compound?

Answer:
Solvent-free conditions favor nucleophilic substitutions by reducing solvation of reactants. Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the tetrazine core, while protic solvents may deactivate the amine group via hydrogen bonding .

Advanced: What strategies minimize impurity formation during methylsulfanyl-tetrazine synthesis?

Answer:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients).
  • In Situ Monitoring : ReactIR or TLC to detect intermediates.
  • Byproduct Analysis : LC-MS to identify dimers or hydrolysis products, followed by conditional adjustments (e.g., lower temperature) .

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